Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride
CAS No.: 99709-18-9
Cat. No.: VC4780914
Molecular Formula: C8H14ClN
Molecular Weight: 159.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99709-18-9 |
|---|---|
| Molecular Formula | C8H14ClN |
| Molecular Weight | 159.66 |
| IUPAC Name | bicyclo[2.2.2]oct-5-en-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H13N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h1,3,6-8H,2,4-5,9H2;1H |
| Standard InChI Key | PERMSWGCYYTEMP-UHFFFAOYSA-N |
| SMILES | C1CC2C=CC1CC2N.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride (C₈H₁₃N·HCl) features a bicyclo[2.2.2]octene core with a double bond at the 5-position and an amine group at the 2-position, protonated as a hydrochloride salt . The bicyclic system imposes significant strain, influencing its reactivity and conformational stability. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N·HCl |
| Molecular Weight | 159.66 g/mol |
| SMILES | C1CC2C=CC1CC2N.Cl |
| InChIKey | SHTMBSFKOKRCSH-UHFFFAOYSA-N |
The rigid bicyclic framework restricts rotational freedom, making the compound a valuable template for studying steric effects in organic reactions .
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments due to the compound’s symmetry. Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, highlight its gas-phase behavior :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 124.11208 | 119.6 |
| [M+Na]⁺ | 146.09402 | 130.3 |
| [M-H]⁻ | 122.09752 | 119.7 |
These CCS values aid in mass spectrometry-based identification, particularly in complex biological matrices .
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
-
Amination of Bicyclo[2.2.2]oct-5-en-2-one: The ketone precursor (CAS 2220-40-8) undergoes reductive amination using ammonia and a reducing agent like sodium cyanoborohydride .
-
Salt Formation: The free amine is treated with hydrochloric acid to yield the stable hydrochloride salt .
Alternative methods include direct nucleophilic substitution of halogenated bicyclo[2.2.2]octene derivatives with ammonia under high-pressure conditions .
Industrial-Scale Production
Industrial synthesis prioritizes the Diels-Alder reaction between cyclohexadiene and maleic anhydride to form the bicyclic ketone intermediate, followed by reductive amination. Process optimization focuses on minimizing side products, such as over-reduced amines or dimerization byproducts .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a high melting point of 305–306°C, consistent with its ionic hydrochloride form and rigid structure . It is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water due to the hydrophobic bicyclic core .
Acid-Base Behavior
The amine group (pKa ≈ 9–10) remains protonated under physiological conditions, enhancing its stability in aqueous environments. Deprotonation occurs in strongly basic media, regenerating the free amine .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The protonated amine acts as a poor nucleophile, but deprotonation in basic conditions enables reactions with electrophiles. For example, alkylation with methyl iodide yields N-methyl derivatives .
Cycloaddition Reactions
The strained double bond in the bicyclo[2.2.2]octene system participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts .
Photochemical Behavior
Ultraviolet irradiation induces ring-opening reactions, producing diradical intermediates that recombine to form novel bicyclic or monocyclic products .
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